Petunidin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16/h2-6H,1H3,(H4-,17,18,19,20,21)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLOMGWVXKIQL-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13O7+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862666 | |
| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-1-benzopyran-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Petunidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13270-60-5 | |
| Record name | Petunidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Petunidin
Core Flavonoid and Anthocyanin Biosynthetic Pathway Intermediates
The journey to petunidin begins with the general phenylpropanoid pathway, which provides the initial precursor, 4-coumaroyl-CoA. A series of enzymatic reactions then channels this precursor into the flavonoid pathway, leading to the formation of key intermediates that serve as substrates for the synthesis of a diverse array of flavonoid compounds, including this compound.
Precursor Role of Dihydrokaempferol (B1209521)
Dihydrokaempferol (DHK) is a critical dihydroflavonol intermediate in the flavonoid pathway. While not a direct precursor to this compound, its role is foundational. DHK is synthesized from naringenin (B18129), a flavanone (B1672756), through the action of flavanone 3-hydroxylase (F3H). nih.govmdpi.com DHK then stands at a crucial metabolic fork, where its B-ring hydroxylation pattern determines the subsequent class of anthocyanidins that will be produced. nih.govfrontiersin.org For the synthesis of this compound, DHK must first be hydroxylated to form dihydroquercetin (DHQ) and subsequently dihydromyricetin (B1665482) (DHM). frontiersin.org
Formation from Delphinidin (B77816) Branch Points
This compound is ultimately derived from another anthocyanidin, delphinidin. wikipedia.orgflavonoides.orgresearchgate.net The direct precursor to delphinidin is leucodelphinidin, which is formed from dihydromyricetin. researchgate.net Once delphinidin is synthesized, it can undergo methylation. Specifically, an O-methyltransferase enzyme catalyzes the transfer of a methyl group to the 3'-hydroxyl group on the B-ring of delphinidin, resulting in the formation of this compound. wikipedia.orgflavonoides.org This methylation step represents a key branch point leading to the diversification of anthocyanidins.
Enzymatic Catalysis in this compound Synthesis
The biosynthesis of this compound is orchestrated by a series of specific enzymes that catalyze each step of the pathway. The coordinated action of these enzymes is essential for the production of this important plant pigment.
Role of Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H)
Flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) are crucial enzymes that determine the hydroxylation pattern of the B-ring of flavonoids, which in turn dictates the final color of the resulting anthocyanins. nih.govnih.gov F3'H introduces a hydroxyl group at the 3' position of the B-ring, converting dihydrokaempferol to dihydroquercetin. researchgate.net F3'5'H can add hydroxyl groups at both the 3' and 5' positions, converting dihydrokaempferol into dihydromyricetin, the direct precursor for delphinidin-based anthocyanins like this compound. frontiersin.orguniprot.org The expression and activity of F3'5'H are therefore critical for the synthesis of this compound. frontiersin.orgresearchgate.net
Dihydroflavanol 4-Reductase (DFR) Functionality
Dihydroflavanol 4-reductase (DFR) is a key enzyme that acts downstream of the hydroxylases. It catalyzes the reduction of dihydroflavonols to their corresponding leucoanthocyanidins. nih.govnih.gov Specifically, for this compound synthesis, DFR reduces dihydromyricetin to leucodelphinidin. researchgate.net The substrate specificity of DFR can vary between plant species; some DFR enzymes efficiently reduce dihydromyricetin, thereby favoring the production of delphinidin and its derivatives like this compound. nih.govresearchgate.net
Involvement of Chalcone (B49325) Synthase (CS), Chalcone Isomerase (CHI), and Flavanone 3-Hydroxylase (F3H)
The initial steps of the flavonoid pathway, which are essential for producing the precursors of this compound, involve the sequential action of three key enzymes:
Chalcone Synthase (CHS): This enzyme catalyzes the first committed step in flavonoid biosynthesis. nih.govwikipedia.org It facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.govnih.gov
Chalcone Isomerase (CHI): Following the action of CHS, chalcone isomerase catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone naringenin. nih.govresearchgate.netfrontiersin.org This reaction is crucial for the formation of the core flavonoid structure. nih.gov
Flavanone 3-Hydroxylase (F3H): This enzyme hydroxylates flavanones at the 3-position to produce dihydroflavonols. mdpi.commdpi.com Specifically, F3H converts naringenin into dihydrokaempferol, a key substrate for the subsequent hydroxylation reactions that lead to this compound. nih.govnih.gov
The coordinated activity of these enzymes ensures a steady supply of the necessary precursors for the biosynthesis of this compound and other flavonoids.
Compound and Enzyme Reference Table
| Compound Name | Abbreviation | Role in this compound Biosynthesis |
| 4-coumaroyl-CoA | Initial precursor from the phenylpropanoid pathway | |
| Malonyl-CoA | Substrate for Chalcone Synthase | |
| Naringenin Chalcone | Product of Chalcone Synthase | |
| Naringenin | Product of Chalcone Isomerase | |
| Dihydrokaempferol | DHK | Precursor to dihydroquercetin and dihydromyricetin |
| Dihydroquercetin | DHQ | Intermediate in the pathway to dihydromyricetin |
| Dihydromyricetin | DHM | Precursor to leucodelphinidin |
| Leucodelphinidin | Precursor to delphinidin | |
| Delphinidin | Direct precursor to this compound | |
| This compound | End product of the described pathway |
| Enzyme Name | Abbreviation | Function in this compound Biosynthesis |
| Chalcone Synthase | CHS | Catalyzes the formation of naringenin chalcone |
| Chalcone Isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to naringenin |
| Flavanone 3-Hydroxylase | F3H | Catalyzes the conversion of naringenin to dihydrokaempferol |
| Flavonoid 3'-Hydroxylase | F3'H | Catalyzes the hydroxylation of dihydrokaempferol to dihydroquercetin |
| Flavonoid 3',5'-Hydroxylase | F3'5'H | Catalyzes the hydroxylation of dihydrokaempferol to dihydromyricetin |
| Dihydroflavanol 4-Reductase | DFR | Catalyzes the reduction of dihydromyricetin to leucodelphinidin |
| O-methyltransferase | Catalyzes the methylation of delphinidin to form this compound |
Leucoanthocyanidin Dioxygenase/Anthocyanidin Synthase (LDOX/ANS) Activity
Leucoanthocyanidin dioxygenase (LDOX), also known as anthocyanidin synthase (ANS), is a key enzyme in the flavonoid biosynthesis pathway. wikigenes.orgwikipedia.org It belongs to the 2-oxoglutarate-dependent dioxygenase family and catalyzes the conversion of colorless leucoanthocyanidins into colored anthocyanidins. wikigenes.org Specifically, LDOX facilitates the oxidation of leucoanthocyanidins, such as leucocyanidin (B1674801) and leucodelphinidin, to produce cyanidin (B77932) and delphinidin, respectively. wikigenes.orgwikipedia.org This reaction is considered a penultimate step in the biosynthesis of anthocyanins. wikigenes.org
The enzyme utilizes leucocyanidin, 2-oxoglutarate, and molecular oxygen as substrates to produce unstable intermediates that are then converted to anthocyanidins. wikipedia.org In addition to its role in anthocyanin formation, LDOX is also involved in the proanthocyanidin (B93508) (PA) biosynthesis pathway. nih.gov The expression of the gene encoding LDOX is often coordinated with other genes in the flavonoid pathway and is subject to regulation by various transcription factors. wikigenes.orgfrontiersin.org
| Aspect | Description | References |
|---|---|---|
| Enzyme Name | Leucoanthocyanidin Dioxygenase (LDOX), Anthocyanidin Synthase (ANS) | wikigenes.orgwikipedia.org |
| Enzyme Class | Oxidoreductase, specifically a 2-oxoglutarate-dependent dioxygenase | wikigenes.orgwikipedia.org |
| Substrates | Leucoanthocyanidins (e.g., leucocyanidin, leucodelphinidin), 2-oxoglutarate, O2 | wikipedia.orgwikipedia.org |
| Products | Anthocyanidins (e.g., cyanidin, delphinidin) | wikigenes.orgwikipedia.org |
| Metabolic Pathway | Flavonoid biosynthesis (both anthocyanin and proanthocyanidin pathways) | nih.gov |
O-Methyltransferase (OMT) Specificity in Delphinidin Methylation
The formation of this compound from delphinidin is catalyzed by an O-methyltransferase (OMT). OMTs are a diverse group of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate molecule. nih.gov In the context of this compound biosynthesis, a specific type of OMT, an anthocyanin O-methyltransferase (AOMT), is responsible for the methylation of delphinidin. nih.gov
Research on grapevine AOMT has shown that this enzyme can methylate both anthocyanins and flavonols. nih.gov The enzyme exhibits a preference for methylation at the 3' and 5' positions of the B-ring of the anthocyanidin structure. nih.gov When delphinidin, which has hydroxyl groups at the 3', 4', and 5' positions, is the substrate, the AOMT can catalyze a two-step methylation. The first methylation at the 3' position results in the formation of this compound. A subsequent methylation at the 5' position would produce malvidin (B83408). nih.gov The activity of AOMT can be dependent on divalent cations like Mg2+. nih.gov The expression of AOMT genes is often correlated with the accumulation of methylated anthocyanins, such as this compound, in plant tissues. nih.gov
UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT/3GT) in Glycosylation
The final step in the biosynthesis of many stable anthocyanins, including this compound glycosides, is glycosylation. This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT). wikipedia.orgnih.gov This enzyme belongs to the glycosyltransferase family and transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of an anthocyanidin. wikipedia.org This glycosylation is crucial as it significantly increases the stability and solubility of the anthocyanidin molecule, allowing for its accumulation in the vacuole. frontiersin.org
UFGT can act on a variety of anthocyanidin substrates, including cyanidin, delphinidin, peonidin (B1209262), pelargonidin, and malvidin. uniprot.org While the primary sugar donor is typically UDP-glucose, some studies have shown that other UDP-sugars might be utilized, albeit with lower efficiency. frontiersin.orguniprot.org The expression of the UFGT gene is a critical regulatory point in anthocyanin biosynthesis and is often tightly controlled by transcription factors. nih.govmdpi.com In many plants, the expression of UFGT is induced at the onset of ripening and coloration, coinciding with the accumulation of anthocyanins. nih.gov
Genetic and Transcriptional Regulation of this compound Biosynthesis
The biosynthesis of this compound is intricately regulated at the genetic and transcriptional levels, ensuring its production is coordinated with developmental and environmental cues.
Regulation by MYB, bHLH, and WD40 Transcription Factors (MBW Complex)
The expression of the structural genes involved in the anthocyanin biosynthesis pathway, including those leading to this compound, is primarily controlled by a protein complex known as the MBW complex. mdpi.comnih.gov This complex is composed of three types of transcription factors: an R2R3-MYB protein, a basic helix-loop-helix (bHLH) protein, and a WD40-repeat (WDR) protein. mdpi.comresearchgate.net
The MYB component of the complex often determines the specificity of the regulatory action, dictating which genes in the pathway are activated. researchgate.netfrontiersin.org The bHLH and WD40 proteins are thought to act as co-regulators, forming a stable complex with the MYB protein to efficiently activate the transcription of target genes. researchgate.netfrontiersin.org This ternary complex binds to specific regulatory elements in the promoters of the late biosynthetic genes of the flavonoid pathway, such as DFR, LDOX/ANS, and UFGT, to initiate their transcription. researchgate.netnih.gov The formation and activity of the MBW complex are essential for the production of anthocyanins in a wide variety of plant species. nih.govnih.gov
Specific Regulatory Gene Involvement (e.g., MYB75, Del, Ros1)
Several specific regulatory genes have been identified that play a crucial role in activating the anthocyanin pathway. In Arabidopsis thaliana, the R2R3-MYB transcription factor MYB75, also known as PRODUCTION OF ANTHOCYANIN PIGMENT 1 (PAP1), is a key positive regulator of anthocyanin biosynthesis. nih.govnih.gov Overexpression of MYB75/PAP1 leads to a strong accumulation of anthocyanins. nih.gov This gene is itself inducible by factors such as sucrose (B13894). researchgate.net
In other plant species, homologous MYB transcription factors are responsible for the activation of anthocyanin production. For instance, the Delila (Del) gene in Antirrhinum majus and the Rosea1 (Ros1) gene are MYB-type transcription factors that control the spatial and temporal patterns of anthocyanin pigmentation. nih.gov These transcription factors are part of the MBW complex and are responsible for upregulating the expression of the necessary structural genes for anthocyanin synthesis. researchgate.net The specific MYB activators involved can vary between plant species, contributing to the diversity of coloration patterns observed in nature. nih.gov
| Gene | Protein Type | Organism | Function | References |
|---|---|---|---|---|
| MYB75 (PAP1) | R2R3-MYB | Arabidopsis thaliana | Positive regulator of anthocyanin biosynthesis | nih.govnih.gov |
| Delila (Del) | MYB | Antirrhinum majus | Controls anthocyanin pigmentation patterns | nih.gov |
| Rosea1 (Ros1) | MYB | Antirrhinum majus | Activates anthocyanin biosynthesis | nih.gov |
Environmental and Developmental Influences on Gene Expression
The expression of genes involved in this compound biosynthesis is significantly influenced by both environmental and developmental factors. nih.gov Light and temperature are two of the most critical environmental cues that regulate anthocyanin accumulation. jst.go.jp For example, high light intensity and low temperatures often lead to an upregulation of the genes in the anthocyanin pathway, resulting in increased pigmentation. jst.go.jpresearchgate.net This response is thought to be a protective mechanism against photo-oxidative stress and cold stress.
Developmental stage is another major determinant of anthocyanin production. nih.gov In many fruits, the genes for anthocyanin biosynthesis are strongly upregulated during ripening, leading to the characteristic color change. nih.govnih.gov This process is tightly regulated and ensures that pigmentation coincides with seed maturation to attract seed-dispersing animals. The interplay between developmental programs and environmental signals allows plants to fine-tune the production of this compound and other anthocyanins to optimize their survival and reproduction. nih.govresearchgate.net
Post-Translational Modification Mechanisms in Pathway Regulation
The biosynthesis of this compound, like other anthocyanins, is a complex process regulated at multiple levels, including post-translational modifications (PTMs) of the proteins involved. These modifications can alter protein activity, stability, and subcellular localization, thereby fine-tuning the metabolic flux through the pathway. researchgate.net While direct evidence for the PTM of all enzymes in the this compound biosynthetic pathway is still emerging, the regulation of the broader anthocyanin pathway provides a strong framework for understanding these mechanisms.
The primary control point for anthocyanin biosynthesis is the transcriptional regulation mediated by the MYB-bHLH-WD40 (MBW) complex. researchgate.net The activity of this complex is itself subject to PTMs, which in turn affects the expression of the structural genes responsible for producing this compound's precursors.
Key Post-Translational Modifications in Anthocyanin Pathway Regulation:
Phosphorylation: This is a common PTM that can either activate or inhibit protein function. researchgate.net For instance, the SnRK1 protein kinase, which is activated under low energy conditions, can phosphorylate components of the MBW complex. This phosphorylation leads to the dissociation of the complex, repressing anthocyanin biosynthesis as a way to conserve energy. nih.govpjmonline.org
Ubiquitination: This process involves the attachment of ubiquitin to a target protein, often marking it for degradation by the proteasome. This provides a mechanism for turning over regulatory proteins and shutting down the pathway when no longer needed. The mechanisms of ubiquitination in anthocyanin regulation are complex and are an active area of research. frontiersin.org
SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins can alter the target protein's function and interactions. SUMO E3 ligase SIZ1 has been shown to stabilize the MYB75 transcription factor, a component of the MBW complex, leading to increased anthocyanin accumulation under high light conditions. researchgate.net
Glycosylation: While the enzymes of the pathway are subject to PTMs, the flavonoid compounds themselves undergo crucial modifications, particularly glycosylation. This attachment of sugar moieties, catalyzed by glycosyltransferases, is essential for the stability and solubility of anthocyanins like this compound. researchgate.netfrontiersin.orgresearchgate.net Without glycosylation, the anthocyanidin aglycone is highly unstable. rsc.org
While the regulation of the MBW complex through PTMs is well-documented, specific PTMs for the enzymes that define the pathway to this compound—namely Flavonoid 3',5'-hydroxylase (F3'5'H) and the O-methyltransferases (OMTs) that convert delphinidin to this compound—are not yet fully elucidated. The regulation of these enzymes is currently understood to be primarily at the transcriptional level. researchgate.netnih.gov
| Modification Type | Target Protein/Complex | Effect on this compound Biosynthesis |
|---|---|---|
| Phosphorylation | MBW Complex | Repression (e.g., by SnRK1 kinase) |
| Ubiquitination | MBW Complex Components | Repression (via degradation of regulatory proteins) |
| SUMOylation | MYB Transcription Factors (e.g., MYB75) | Activation (via stabilization of regulatory proteins) |
| Glycosylation | Anthocyanidin Precursors | Stabilization of the final this compound molecule |
Mechanistic Studies of this compound Degradation Pathways
This compound, like other anthocyanins, is inherently unstable and susceptible to degradation, which affects its color and biological activity. Its stability is influenced by a variety of factors, including pH, temperature, light, and the presence of enzymes. nih.gov The degradation of this compound can proceed through both non-enzymatic and enzymatic pathways.
Non-Enzymatic Degradation:
The chemical structure of this compound is highly dependent on the pH of its environment. In acidic conditions, it exists predominantly in the colored flavylium (B80283) cation form. As the pH increases, it undergoes structural transformations to form a colorless carbinol pseudobase and then a yellowish chalcone. researchgate.net At pH values above 7, the molecule is rapidly degraded. nih.gov
The primary non-enzymatic degradation pathway involves the nucleophilic attack of water on the flavylium cation, leading to the opening of the central pyran ring to form the chalcone. researchgate.netresearchgate.net This chalcone is unstable and can be further broken down into smaller phenolic compounds. The main degradation products arise from the cleavage of the original A- and B-rings of the this compound structure. researchgate.netnih.gov
Influence of Temperature: Elevated temperatures accelerate the degradation of this compound. Thermal degradation follows first-order reaction kinetics, with the rate of degradation increasing significantly at higher temperatures. researchgate.netnih.gov For example, non-glycosylated this compound has a half-life of only 5.01 seconds under microwave irradiation. researchgate.netresearchgate.net
Influence of Light: Exposure to light, particularly UV light, can also promote the degradation of anthocyanins. researchgate.net
| Factor | Effect on this compound Stability | Mechanism |
|---|---|---|
| High pH (Neutral to Alkaline) | Decreased stability | Formation of unstable carbinol and chalcone structures |
| High Temperature | Decreased stability | Accelerates the rate of chemical degradation reactions |
| Light Exposure | Decreased stability | Promotes photo-degradation |
| Oxygen | Decreased stability | Direct oxidation of the molecule |
| Metal Ions (e.g., Fe3+) | Can decrease stability | Catalyzes oxidative degradation |
Enzymatic Degradation:
Several enzymes naturally present in plant tissues can contribute to the degradation of this compound.
Polyphenol Oxidase (PPO): This enzyme catalyzes the oxidation of phenolic compounds to produce highly reactive quinones. wikipedia.org While this compound itself may not be a primary substrate for PPO, the quinones generated from other phenols can readily react with and degrade this compound. researchgate.netresearchgate.net This is a major cause of browning in fruits and vegetables. nih.govorientjchem.org
Peroxidase (POD): Peroxidases, in the presence of hydrogen peroxide, can also degrade anthocyanins. semanticscholar.orgnih.govresearchgate.net The mechanism involves the generation of radical species that can attack the this compound molecule. nih.gov
β-Glucosidases: These enzymes can cleave the sugar moieties from glycosylated anthocyanins. The resulting aglycone (the this compound molecule without the sugar) is significantly less stable than its glycosylated form and is rapidly degraded. pjmonline.org
The susceptibility of this compound to these degradation pathways has significant implications for the food industry, as processing and storage conditions can lead to a loss of color and potential health benefits in products containing this compound.
Biological Activity and Mechanistic Research of Petunidin in Model Systems
Investigation of Antioxidant Mechanisms
The antioxidant properties of petunidin are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals, a function rooted in its specific chemical structure, which includes an o-dihydroxyl group on the B-ring. nih.gov
Standard chemical assays are widely used to evaluate the intrinsic radical-scavenging capabilities of compounds like this compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods.
Research comparing this compound with its parent compound, delphinidin (B77816), has shown that in both ABTS and DPPH assays, the radical scavenging activity of delphinidin is slightly higher than that of this compound. nih.govresearchgate.net This is often attributed to the greater number of hydroxyl groups in delphinidin. nih.gov However, this compound still demonstrates potent activity. For instance, this compound shows greater scavenging activity against various radicals than cyanidin (B77932), another common anthocyanidin. nih.gov
Studies on glycosylated forms, which are common in nature, provide further insight. This compound-3-O-glucoside has demonstrated significant DPPH radical scavenging ability, with one study reporting an EC₅₀ value of 6.61 µM, which was comparable to or lower than that of ascorbic acid (7.28 µM). nih.gov The activity against superoxide (B77818) radicals also follows a similar trend, with delphinidin being the most potent, followed by this compound. nih.gov
Table 1: Comparative In Vitro Radical Scavenging Activity
| Assay | Finding | Reference |
|---|---|---|
| DPPH | Delphinidin > this compound | nih.govresearchgate.net |
| ABTS | Delphinidin > this compound | nih.govresearchgate.net |
| Superoxide Radical | Delphinidin > this compound > Malvidin (B83408) ≈ Cyanidin | nih.gov |
While chemical assays measure direct radical scavenging, the Cellular Antioxidant Activity (CAA) assay offers a more biologically relevant assessment by considering cellular uptake, metabolism, and localization of the antioxidant. mdpi.com In this context, this compound has shown exceptionally strong performance.
Interestingly, the results from CAA assays can differ from in vitro chemical tests. One study directly comparing this compound and delphinidin found that this compound exhibited a stronger cellular antioxidant activity in H9c2 rat cardiomyocyte cells. researchgate.netresearchgate.net This finding was consistent with predictions from computational frontier orbital theory, suggesting that within a cellular environment, this compound may be more effective at protecting against peroxyl radicals than delphinidin. nih.govresearchgate.net
Further studies in H9c2 cells demonstrated that pretreatment with this compound at concentrations of 2, 4, and 8 µg/mL provided significant protection against hydrogen peroxide (H₂O₂)-induced cell death, confirming its potent antioxidant effects within a biological system.
This compound contributes to the maintenance of cellular redox homeostasis by mitigating the levels of reactive oxygen species (ROS) and supporting endogenous antioxidant defense systems. In H9c2 cardiomyocytes, this compound was found to inhibit ROS generation, a protective effect attributed to its ability to target and down-regulate NOX4, a key enzyme in ROS production.
In a different model system using the probiotic Lactobacillus plantarum under oxygen stress, a this compound-based anthocyanin extract was shown to reduce the oxido-reduction potential of the culture medium and decrease the intracellular accumulation of ROS. researchgate.net This highlights this compound's ability to modulate the redox environment and protect cells from oxidative damage.
Furthermore, studies on the combined effects of this compound and lycopene (B16060) in H₂O₂-stressed H9c2 cells showed that their synergistic action significantly protected the activities of crucial intracellular antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov This demonstrates that this compound not only directly scavenges radicals but also helps preserve the function of the cell's own antioxidant machinery.
A key mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. When activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). nih.govnih.gov
Research has demonstrated that this compound is a potent activator of this pathway. nih.gov In H9c2 cells exposed to oxidative stress, treatment with this compound significantly induced both the messenger RNA (mRNA) and protein expression of NQO1 and HO-1. nih.gov This effect confirmed that this compound's antioxidant action is mediated, at least in part, through the upregulation of the Nrf2 signaling pathway. nih.gov Further experiments using Nrf2 small interfering RNA (siRNA) validated these findings, showing that the protective effects were diminished when Nrf2 was silenced. nih.gov
Bioactive compounds in nature rarely act in isolation. Studies investigating the interactions between this compound and other phytonutrients have revealed synergistic effects. A notable example is the combination of this compound and lycopene, a carotenoid.
In H₂O₂-induced H9c2 cells, combinations of this compound and lycopene demonstrated significant synergistic antioxidant effects. nih.gov The study found that the combination treatments were more effective at protecting against the loss of cell viability and preserving the activity of antioxidant enzymes (SOD, CAT, GSH-Px) than either compound alone. nih.gov
Interestingly, the ratio of the two compounds was critical. A combination with a higher proportion of this compound to lycopene (e.g., 9:1) showed the most significant protective effects. nih.gov This synergistic action was linked to the activation of the Nrf2 pathway. The research suggested that the synergism may result from the two compounds acting on different target genes within the pathway; this compound was found to be a more potent inducer of NQO1 expression, while lycopene more strongly induced HO-1. nih.gov
Table 2: Synergistic Effects of this compound and Lycopene (9:1 ratio) in H9c2 Cells
| Parameter | Effect | Reference |
|---|---|---|
| Cell Viability | Significant protection against loss | nih.gov |
| SOD Activity | Significant protection against loss | nih.gov |
| CAT Activity | Significant protection against loss | nih.gov |
| GSH-Px Activity | Significant protection against loss | nih.gov |
| Nrf2 Pathway | Significant activation | nih.gov |
| NQO1 Expression | Significantly induced (primarily by this compound) | nih.gov |
Computational chemistry provides powerful tools for understanding the antioxidant mechanisms of molecules like this compound at an atomic level. Density Functional Theory (DFT) and Frontier Orbital Theory are used to analyze molecular structure, stability, and reactivity, offering insights that complement experimental data.
DFT studies have been employed to explain the structure-antioxidant activity relationship of this compound. nih.gov These analyses can determine active sites within the molecule responsible for radical scavenging. For this compound, the hydroxyl groups on the B-ring are identified as primary sites for hydrogen atom donation. nih.gov
Frontier Orbital Theory, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), has been particularly insightful. The energy of these orbitals relates to a molecule's ability to donate or accept electrons. nih.gov Computational studies predicted the probable antioxidant activity order to be this compound > delphinidin based on frontier orbital energy calculations (0.09126 a.u. for this compound vs. 0.09175 a.u. for delphinidin). nih.govresearchgate.net This theoretical prediction aligns remarkably well with the experimental results from the Cellular Antioxidant Activity (CAA) assay, which also showed this compound to be more potent in a cellular environment, even though the opposite was true in non-cellular chemical assays like DPPH and ABTS. nih.govresearchgate.net This underscores the value of combining computational analysis with biologically relevant experimental models.
Table 3: List of Compounds
| Compound Name |
|---|
| ABTS |
| Ascorbic acid |
| Catalase |
| Cyanidin |
| Delphinidin |
| DPPH |
| Glutathione peroxidase |
| Heme oxygenase-1 (HO-1) |
| Lycopene |
| NAD(P)H quinone oxidoreductase 1 (NQO1) |
| This compound |
Anti-inflammatory Properties Research
This compound, a distinct anthocyanidin, has been the subject of research exploring its potential anti-inflammatory effects. Investigations have delved into its ability to modulate key inflammatory pathways and its impact on various cellular and animal models of inflammation.
Research indicates that this compound possesses anti-inflammatory properties, in part, through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov The activation of NF-κB is a critical step in the inflammatory process, leading to the transcription of numerous pro-inflammatory genes. While specific studies detailing the direct inhibitory effects of this compound on the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-1β (IL-1β) are not extensively available, the inhibition of the NF-κB pathway by other flavonoids and anthocyanins has been shown to downregulate these key inflammatory mediators. nih.govnih.gov For instance, studies on other flavonoids have demonstrated that they can markedly downregulate the expression of iNOS and COX-2 in response to inflammatory stimuli like interleukin-1β. nih.govnih.gov
Table 1: Research on the Modulation of Inflammatory Mediators by Anthocyanins and Flavonoids
| Compound/Extract | Model System | Key Findings |
|---|---|---|
| Hesperidin | IL-1β-stimulated human osteoarthritis chondrocytes | Markedly downregulated iNOS and COX-2 expression. nih.gov |
| Aminoguanidine | IL-1β-stimulated rat articular chondrocytes | Decreased gene and protein expression of iNOS and COX-2. nih.gov |
Note: This table includes findings on related flavonoids to provide context due to the limited direct research on this compound's effects on COX-2, iNOS, and IL-1β.
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cellular processes, including inflammation. nih.gov Research has shown that anthocyanins as a class of compounds can modulate the PI3K/Akt signaling pathway, which in turn can influence inflammatory responses. nih.govmdpi.com Anthocyanins have been found to down-regulate the expression of PI3K protein and inhibit the expression and phosphorylation of Akt. nih.gov By doing so, they can interfere with the downstream activation of inflammatory pathways. nih.gov While the direct influence of this compound on the PI3K/Akt pathway in the context of inflammation is an area requiring more specific investigation, the established role of this pathway in inflammation and the modulatory effects of the broader anthocyanin family suggest a potential mechanism for this compound's anti-inflammatory activity. nih.govmdpi.com
The anti-inflammatory potential of this compound has been explored in cellular models of inflammation. In lipopolysaccharide (LPS)-stimulated macrophages, a widely used in vitro model for studying inflammation, this compound has demonstrated anti-inflammatory activity. nih.gov Specifically, this compound has been shown to reduce the expression of various markers associated with inflammation in RAW264.7 macrophage cells. nih.gov
Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a significant role in the pathogenesis of various neurodegenerative diseases. nih.govnih.gov Research has begun to explore the effects of this compound derivatives on these glial cells. One study investigated a glycoside of this compound, this compound-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside, and its ability to regulate microglia polarization and neuroinflammation. researchgate.net This suggests that this compound-containing compounds may have a role in modulating the inflammatory responses in the central nervous system. However, further research is needed to fully elucidate the direct impact of this compound itself on both microglial and astrocytic activation and the underlying molecular mechanisms. The interplay between microglia and astrocytes is complex, with activated microglia releasing signaling molecules that can, in turn, activate astrocytes, contributing to the neuroinflammatory cascade. nih.govnih.gov
Bone Metabolism Regulatory Research
This compound has been identified as a potential regulator of bone metabolism, with research focusing on its role in promoting the formation of bone-building cells known as osteoblasts.
Studies have shown that this compound stimulates osteoblastogenesis, the process of new bone formation by osteoblasts. researchgate.net In vitro experiments have demonstrated that this compound enhances the differentiation of pre-osteoblastic cells into mature osteoblasts. researchgate.netresearchgate.net This pro-osteogenic effect is associated with the upregulation of key genes and proteins involved in bone formation. researchgate.net
Specifically, this compound has been found to increase the expression of Bone Morphogenetic Protein-2 (BMP-2) and Osteocalcin (B1147995) (OCN), both of which are critical for osteoblast differentiation and function. researchgate.net BMP-2 is a potent signaling molecule that induces the commitment of mesenchymal stem cells to the osteoblast lineage, while osteocalcin is a major non-collagenous protein in the bone matrix, indicative of mature osteoblast activity. nih.govnih.gov The stimulation of these osteogenic markers by this compound provides a molecular basis for its observed effects on promoting bone formation. researchgate.net
Table 2: this compound's Effect on Osteogenic Gene Expression in MC3T3-E1 Cells
| Gene | Effect of this compound Treatment | Implication in Osteoblastogenesis |
|---|---|---|
| BMP-2 | Upregulated | Promotes differentiation of osteoblasts. researchgate.net |
| OCN | Upregulated | Marker of mature osteoblasts and mineralization. researchgate.net |
Inhibition of Osteoclastogenesis and Bone Resorption Markers (e.g., c-fos, Nfatc1, Mmp9, Ctsk, Dc-stamp mRNA expression)
This compound has demonstrated significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. In vitro studies using RAW264.7 macrophage cells, a common model for osteoclast differentiation, have shown that this compound can effectively suppress the formation of osteoclasts. This inhibition is associated with the downregulation of key genetic markers essential for osteoclast development and function.
Research has shown that this compound treatment at concentrations greater than 5 μg/mL significantly inhibits the mRNA expression of several critical osteoclastogenic markers. These include the transcription factors c-fos and Nuclear factor of activated T-cells, cytoplasmic 1 (Nfatc1) , which are master regulators of osteoclast differentiation. Furthermore, this compound downregulates the expression of genes responsible for the bone-resorbing activity of osteoclasts, such as Matrix metallopeptidase 9 (Mmp9) and Cathepsin K (Ctsk) . The expression of Dendritic cell-specific transmembrane protein (Dc-stamp) , a key fusogenic protein for the formation of multinucleated mature osteoclasts, is also suppressed by this compound.
These findings suggest that this compound interferes with the signaling pathways that govern the differentiation and function of osteoclasts, thereby reducing bone resorption.
Regulation of Osteogenic Markers (e.g., BMP-2, OCN gene expression)
In addition to its inhibitory effects on bone resorption, this compound has been found to promote osteoblastogenesis, the formation of bone-forming osteoblasts. Studies utilizing the MC3T3-E1 pre-osteoblastic cell line have revealed that this compound can stimulate the differentiation of these cells and enhance the formation of a mineralized matrix.
This stimulatory effect is linked to the upregulation of key osteogenic markers. Specifically, this compound treatment at concentrations greater than 16 μg/mL has been shown to increase the gene expression of Bone Morphogenetic Protein-2 (BMP-2) . BMP-2 is a potent growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts. Furthermore, this compound enhances the expression of the Osteocalcin (OCN) gene, which encodes a non-collagenous protein crucial for the bone mineralization process and is a well-established marker of mature osteoblasts.
Conversely, in osteoblastic cells, this compound has been observed to suppress the expression of matrix metallopeptidases such as Mmp2, Mmp9, and Mmp13, as well as the proteolytic activities of MMP9 and MMP13. This dual action of inhibiting bone resorption and promoting bone formation highlights the potential of this compound in maintaining bone homeostasis.
Interactive Data Table: Effect of this compound on Bone Homeostasis Markers
| Cell Line | Process | Marker | Effect of this compound |
| RAW264.7 | Osteoclastogenesis | c-fos mRNA | Downregulation |
| RAW264.7 | Osteoclastogenesis | Nfatc1 mRNA | Downregulation |
| RAW264.7 | Bone Resorption | Mmp9 mRNA | Downregulation |
| RAW264.7 | Bone Resorption | Ctsk mRNA | Downregulation |
| RAW264.7 | Osteoclast Fusion | Dc-stamp mRNA | Downregulation |
| MC3T3-E1 | Osteoblastogenesis | BMP-2 gene | Upregulation |
| MC3T3-E1 | Osteoblastogenesis | OCN gene | Upregulation |
Enzyme Inhibition Studies
Tyrosinase Inhibition Mechanisms (e.g., Competitive Inhibition, Binding Energy Analysis)
This compound and its glycosides have been investigated for their inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Research has demonstrated that this compound 3-O-glucoside acts as a tyrosinase inhibitor. nih.govnih.gov
Enzyme kinetic studies have elucidated the mechanism of this inhibition. Lineweaver-Burk and Dixon plots revealed that this compound 3-O-glucoside functions as a competitive inhibitor of tyrosinase. nih.gov This mode of inhibition indicates that the compound binds to the active site of the enzyme, thereby competing with the substrate. The inhibition constant (Ki) for this compound 3-O-glucoside has been determined to be 9.0 μM. nih.govresearchgate.net
Molecular docking analyses have provided further insights into the binding interaction between this compound 3-O-glucoside and tyrosinase. These computational studies have calculated the binding energy of this interaction, with one study reporting an Autodock score of -4.96 kcal/mol. The analysis of the binding pose shows that the five hydroxyl groups of this compound 3-O-glucoside form hydrogen bonds with several amino acid residues in the active site of tyrosinase, including Asn260, Arg268, Gly281, and Ser282. This stable anchoring within the catalytic site substantiates the competitive inhibition mechanism.
Alpha-Amylase and Alpha-Glucosidase Inhibition Research (e.g., Molecular Docking, Relative Binding Capacity Index)
In the context of carbohydrate metabolism, this compound has been studied for its potential to inhibit α-amylase and α-glucosidase, two key enzymes involved in the digestion of carbohydrates. Molecular docking studies have been employed to investigate the inhibitory potential of this compound against these enzymes.
These in silico analyses have predicted that this compound can effectively bind to the active sites of both human pancreatic α-amylase and intestinal α-glucosidase. A novel approach utilizing a relative binding capacity index (RBCI) has identified this compound as a particularly effective ligand for both enzymes. mdpi.com The docking studies suggest that this compound binds with a higher affinity to α-amylase, which is attributed to the more accessible and larger volume of its active site compared to that of α-glucosidase. mdpi.comajbls.com
The binding free energies calculated from these docking simulations provide a quantitative measure of the binding affinity. While specific IC50 values for this compound from in vitro enzymatic assays are not consistently reported across all studies, the computational data strongly suggest an inhibitory potential. For instance, one study reported an IC50 value for this compound against α-glucosidase to be in the micromolar range. nih.gov
Interactions with Viral Protein Targets (e.g., Zika Virus NS3 helicase, NS2B-NS3 protease, NS5 methyltransferase, NS5 polymerase, Axl kinase)
The potential antiviral activity of this compound has been explored through in silico molecular docking studies against various protein targets of the Zika virus (ZIKV).
One study investigated the binding affinity of several anthocyanidins, including this compound, to key ZIKV proteins. The results indicated that this compound exhibited a notable binding affinity for Zika Virus NS5 methyltransferase , with a reported docking score of -8.1. ajbls.com The molecular interactions observed in the docked complex included the formation of hydrogen bonds between the hydroxyl groups of this compound and amino acid residues such as Asp83, Asp129, and Gly153 of the enzyme. Additionally, hydrophobic interactions and pi-stacking with Tyr161 were also noted. researchgate.net
The same study also reported the binding affinity of this compound to other ZIKV targets. For Zika Virus NS5 polymerase , the docking score was -7.3. ajbls.com The interaction with Zika Virus NS3 helicase resulted in a docking score of -7.8. ajbls.com For the Zika Virus NS2B-NS3 protease , the binding affinity was found to be lower, with a docking score of -7.0. ajbls.com
Regarding Axl kinase , a host cell receptor implicated in ZIKV entry, the in silico analysis showed a binding affinity for this compound with a docking score of -7.3. ajbls.com
It is important to note that these findings are based on computational predictions and have not yet been validated by in vitro or in vivo experimental studies. Therefore, while these results suggest a potential for this compound to interact with these viral and host protein targets, further research is required to confirm any inhibitory activity.
Interactive Data Table: In Silico Binding Affinity of this compound to Viral and Host Protein Targets
| Target Protein | Organism/Virus | Binding Affinity (Docking Score) |
| NS5 methyltransferase | Zika Virus | -8.1 |
| NS3 helicase | Zika Virus | -7.8 |
| NS5 polymerase | Zika Virus | -7.3 |
| Axl kinase | Human (Host) | -7.3 |
| NS2B-NS3 protease | Zika Virus | -7.0 |
Neurobiological and Anti-aging Research in Animal Models
The neurobiological and anti-aging properties of this compound have been investigated in animal models, particularly in the context of age-related cognitive decline and neuronal damage. A study utilizing a D-galactose (D-gal)-induced aging mouse model demonstrated the protective effects of a this compound derivative, this compound-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG). mdpi.com
In this model, which mimics natural aging processes, PtCG treatment was found to significantly ameliorate cognitive deficits. Behavioral tests, such as the Morris water maze and the Y-maze, revealed that PtCG enhanced learning and memory abilities in the aging mice. mdpi.com The administration of PtCG led to a reduction in the excessive accumulation of amyloid-beta (Aβ) and β-secretase 1 (BACE-1), proteins associated with the pathology of Alzheimer's disease. mdpi.com
Furthermore, the study provided evidence of the neuroprotective effects of PtCG at a cellular level. It was observed that PtCG mitigated neuronal damage by suppressing neuroinflammation and oxidative stress. mdpi.comnih.gov This was evidenced by the downregulation of inflammatory pathway components such as nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX2), and inducible nitric oxide synthase (iNOS). nih.gov The treatment also inhibited the proliferation of glial cells, which are involved in the inflammatory response in the brain. mdpi.com
These findings suggest that this compound possesses therapeutic potential in attenuating the symptoms associated with aging, particularly those related to neurodegeneration and cognitive decline.
Amelioration of Cognitive Decline and Enhancement of Learning and Memory
This compound derivatives have demonstrated significant potential in mitigating cognitive decline and improving learning and memory in preclinical models. A study involving D-galactose-induced aging in mice investigated the effects of this compound-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG), a primary anthocyanin from Lycium ruthenicum Murr. mdpi.com. Behavioral assessments, including the Morris water maze and Y-maze tests, revealed that PtCG administration significantly ameliorated cognitive deficits and enhanced the learning and memory capabilities of the aging mice. mdpi.com.
The neuroprotective effects of flavonoids, the class of compounds to which this compound belongs, are widely recognized for their potential to influence neuropathological mechanisms. mdpi.comfrontiersin.org These compounds may enhance brain blood flow and are thought to interfere with the buildup of beta-amyloid plaques, a key feature of Alzheimer's disease. frontiersin.org Preclinical studies in rodents have consistently shown promising effects of anthocyanins on various aspects of cognitive function, including long-term and spatial-working memory. nih.gov While direct clinical evidence for isolated this compound is limited, observational studies in humans have linked higher dietary intake of anthocyanin-rich foods to better cognitive outcomes. caringsunshine.com
| Behavioral Test | Observation in Aging Model | Effect of PtCG Treatment | Reference |
|---|---|---|---|
| Morris Water Maze | Impaired spatial learning and memory | Significant amelioration of cognitive deficits | mdpi.com |
| Y-Maze | Reduced spontaneous alternation | Enhanced learning and memory abilities | mdpi.com |
Attenuation of Neuroinflammation and Oxidative Stress in Brain Tissue
The progression of neurodegenerative diseases is closely linked to chronic neuroinflammation and oxidative stress. mdpi.com this compound and its derivatives have been shown to counteract these processes in brain tissue. In the D-galactose-induced aging mouse model, treatment with this compound-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG) led to a significant reduction in neuroinflammation. mdpi.com This was evidenced by the inhibition of microglia and astrocyte proliferation. mdpi.com The overactivation of these glial cells is a key contributor to the production of pro-inflammatory factors that drive neurotoxic responses. mdpi.com
Mechanistically, PtCG was found to suppress the protein expression of key components in the inflammatory pathway, including nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-1 beta (IL-1β). mdpi.com The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. nih.gov Furthermore, this compound-based anthocyanins possess potent antioxidant properties, which are believed to be a primary mechanism for their neuroprotective effects. frontiersin.orgresearchgate.net These compounds can directly scavenge free radicals and reduce oxidative damage in neuronal cells. mdpi.comnih.gov
Modulation of Amyloid-Beta (Aβ) and β-Secretase 1 (BACE-1) Pathways
The amyloidogenic pathway, which involves the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE-1) and γ-secretase, leads to the production of amyloid-beta (Aβ) peptides. nih.govyoutube.com The accumulation of Aβ is a central event in the pathology of Alzheimer's disease. nih.govmdpi.com Research indicates that this compound derivatives can modulate this pathway. In a study with aging mice, this compound-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG) was shown to reduce the expression of BACE-1. mdpi.com By inhibiting this rate-limiting enzyme, PtCG consequently decreases the production of Aβ. mdpi.comnih.gov
The reduction in BACE-1 and Aβ levels by PtCG suggests a direct interference with the molecular machinery of Alzheimer's disease pathology. mdpi.com This finding is significant as the inhibition of BACE-1 is a major therapeutic strategy being explored for the treatment of Alzheimer's disease. mdpi.com While many natural compounds are being investigated for their ability to inhibit BACE-1, the evidence for PtCG provides a specific example of a this compound-containing molecule with this activity. mdpi.commdpi.com
Effects on Cellular Senescence and Lifespan in Lower Eukaryotic Models (e.g., Nematodes)
Studies on other anthocyanins, such as delphinidin-3-glucoside and peonidin-3-glucoside, have demonstrated lifespan extension in C. elegans. This suggests that compounds within the same chemical class as this compound have the potential to modulate aging processes. The anti-aging effects of polyphenols in nematodes are often linked to their antioxidant properties and their ability to mitigate oxidative damage.
| Compound | Effect on Lifespan | Potential Mechanism | Reference |
|---|---|---|---|
| Delphinidin-3-glucoside | Increased mean lifespan | Attenuation of oxidative damage | - |
| Peonidin-3-glucoside | Extended lifespan | Enhancement of stress tolerance (UV, heat, oxidative) | - |
Effects on Microbial Systems
Modulation of Oxygen Stress in Probiotic Bacteria (e.g., Lactobacillus plantarum ST-III)
Probiotic bacteria, such as Lactobacillus plantarum, are often sensitive to oxygen, which can limit their viability and application in food production. frontiersin.orgnih.gov A study investigating a this compound-based anthocyanin (ACN) demonstrated its ability to alleviate oxygen stress in Lactobacillus plantarum ST-III. nih.gov The presence of the this compound-based ACN efficiently improved the growth of this probiotic strain under aerobic conditions, whereas no significant effect was observed in an anaerobic environment. nih.gov
The mechanism behind this protective effect involves the reduction of the oxido-reduction potential of the culture medium by the ACN. nih.gov This creates a more favorable environment for the oxygen-sensitive bacteria to thrive. nih.gov The study also noted that the ACN enabled the growth of L. plantarum ST-III in reconstituted skim milk, suggesting its potential to enhance the viability of probiotics in dairy products. nih.gov
Transcriptional Regulation of Microbial Stress Response Systems (e.g., Thioredoxin system)
Beyond altering the extracellular environment, this compound-based anthocyanins can also modulate the internal stress response systems of probiotic bacteria. The same study on Lactobacillus plantarum ST-III found that the this compound-based ACN exerted a positive transcriptional regulation on the thioredoxin (Trx) system of the bacteria. nih.gov The thioredoxin system is a key antioxidant system in bacteria, responsible for maintaining redox homeostasis and repairing oxidized proteins. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies
The biological efficacy of this compound, like other flavonoids, is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies investigate how specific structural features, such as the number and location of functional groups, influence its bioactivity. These analyses are crucial for understanding the mechanisms underlying this compound's effects and for comparing its potency to structurally similar anthocyanidins.
Influence of Hydroxyl and Methoxy (B1213986) Group Positioning on Biological Potency
The biological and antioxidant activities of anthocyanidins are strongly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on their basic structure, particularly on the B-ring. nih.gov this compound is an O-methylated anthocyanidin derived from delphinidin, featuring two hydroxyl groups at the 3' and 4' positions and one methoxy group at the 5' position of its B-ring. wikipedia.orgresearchgate.net
The antioxidant capacity of anthocyanidins is largely determined by the B-ring substitution pattern. nih.gov A key feature for high radical scavenging activity is the presence of an ortho-dihydroxy (catechol) structure in the B-ring, which this compound possesses at the 3' and 4' positions. nih.gov These groups are readily oxidized, allowing them to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov
Generally, a greater number of hydroxyl groups on the B-ring correlates with higher antioxidant activity. nih.govmdpi.com The presence of a methoxy group, as seen in this compound, tends to modulate this activity. Research has shown that O-methylation in the B-ring can lead to a decrease in antioxidant capacity compared to the non-methylated parent compound. mdpi.com For instance, the antioxidant activity of delphinidin, which has three hydroxyl groups on its B-ring, is typically higher than that of this compound, which has two hydroxyls and one methoxy group. nih.govmdpi.com The methoxylation of the B-ring has been reported to increase the stability of the anthocyanin, which may be a trade-off for reduced antioxidant potency in some assays. nih.govresearchgate.net
Impact of Glycosylation and Acylation on Activity Profiles
In nature, anthocyanidins like this compound rarely exist in their free aglycone form. They are typically found as glycosides, meaning they are attached to one or more sugar molecules (glycosylation), and these sugar moieties can be further modified by the attachment of acyl groups (acylation). researchgate.netnih.gov
Glycosylation: The addition of sugar units to the this compound structure generally increases its water solubility and stability. researchgate.net However, the effect of glycosylation on biological activity, particularly antioxidant capacity, is complex and appears to be context-dependent. Some studies report that glycosylation reduces the free radical scavenging ability compared to the aglycone form, possibly by creating steric hindrance or removing a reactive hydroxyl group. researchgate.net Conversely, other research indicates that glycosylation can enhance certain biological activities. For example, the 3-O-glucosides of this compound, delphinidin, and peonidin (B1209262) were found to be slightly more effective than their corresponding aglycones in protecting against lipid peroxidation. nih.gov The specific site of glycosylation and the number of sugar units are critical factors; diglucosylation at both the C3 and C5 positions has been reported to lower antioxidant activity. nih.gov
Acylation: Acylation involves the esterification of the sugar moieties with organic acids, such as cinnamic acids. nih.govnih.gov This structural modification significantly enhances the stability of anthocyanins, including this compound glycosides. researchgate.netnih.gov Acylated anthocyanins often exhibit superior color stability, particularly in neutral or alkaline conditions. nih.gov The acyl groups can shield the anthocyanin core from degradation by water molecules. mdpi.com Furthermore, acylation can augment biological potency. Acylated anthocyanins have been reported to possess higher antioxidant capacity than their non-acylated counterparts. researchgate.net In one study, the acylation of cyanidin with a cinnamic acid was shown to substantially boost its inhibitory effect on the α-amylase enzyme compared to the non-acylated form. nih.gov
Comparative Analysis of this compound with Other Anthocyanidins (e.g., Delphinidin, Cyanidin, Peonidin)
The biological activity of this compound is best understood when compared to other common anthocyanidins that differ in their B-ring substitution patterns. The primary structural differences among delphinidin, cyanidin, and peonidin lie in the number of hydroxyl and methoxy groups on this ring.
Delphinidin (Dp): Three -OH groups (3', 4', 5').
This compound (Pt): Two -OH groups (3', 4'), one -OCH3 group (5').
Cyanidin (Cy): Two -OH groups (3', 4').
Peonidin (Pn): One -OH group (4'), one -OCH3 group (3').
Multiple studies evaluating antioxidant activity have established a general hierarchy based on the B-ring structure. The activity typically increases with the number of hydroxyl groups. nih.gov
Delphinidin, with its three hydroxyl groups, consistently demonstrates the highest antioxidant activity in various chemical assays. nih.govmdpi.com this compound and cyanidin, both possessing the ortho-dihydroxy structure on the B-ring, also exhibit strong antioxidant properties. nih.gov However, the methylation of one hydroxyl group in this compound often results in slightly lower activity compared to delphinidin. mdpi.com Peonidin, having only one hydroxyl group and one methoxy group on its B-ring, generally displays lower antioxidant potential than delphinidin, this compound, and cyanidin. nih.gov
The following table summarizes the comparative antioxidant activity of these anthocyanidins as reported in different studies.
| Study Reference | Antioxidant Activity Ranking (Highest to Lowest) | Assay Method(s) |
|---|---|---|
| Paśko et al. (2023) nih.gov | Delphinidin > This compound > Cyanidin > Malvidin > Pelargonidin > Peonidin | ABTS, DPPH, ORAC |
| Bystrom et al. (2022) researchgate.net | Delphinidin > This compound > Malvidin = Cyanidin > Peonidin > Pelargonidin | Not Specified |
| Kopacz et al. (2020) mdpi.com | Delphinidin > This compound > Malvidin | DPPH, Peroxidation Inhibition |
Advanced Methodologies in Petunidin Research
Extraction and Purification Techniques
The initial steps in petunidin research involve its efficient extraction from a source material, often rich in various other phytochemicals, and subsequent purification to isolate it from interfering compounds.
The choice of solvent is a critical parameter in the extraction of anthocyanins like this compound. Due to the polar nature of anthocyanins, solvent systems typically consist of an organic solvent mixed with water. Studies have shown that adjusting the organic solvent/water ratio is essential to match the polarity of the analytes being extracted. researchgate.net Methanol (B129727) and ethanol (B145695) are commonly used, and their efficiency can be optimized by altering their concentration in water. For instance, in a study on red onion, a solution of 57% methanol in water at pH 2 was found to be optimal for the extraction of anthocyanins. nih.gov
Ultrasound-Assisted Extraction (UAE) has emerged as a green and efficient alternative to conventional methods. researchgate.netresearchgate.net This technique utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times and at lower temperatures. nih.govnih.gov The efficiency of UAE is influenced by several factors, including ultrasound power, extraction time, and solvent composition. nih.govnih.gov Research has demonstrated that increasing ultrasound power can significantly improve the yield of anthocyanins. nih.gov For example, one study found the highest anthocyanin yield from Punica granatum was achieved at an ultrasound power of 300 W for 9 minutes. ijcce.ac.ir The combination of UAE with novel green solvents, such as Natural Deep Eutectic Solvents (NADES), is also being explored as an effective and environmentally friendly alternative. researchgate.netmdpi.com
| Source Material | Optimal Conditions | Key Findings | Reference |
|---|---|---|---|
| Red Onion | Solvent: 57% MeOH; pH: 2; Temp: 60 °C; Amplitude: 90% | Method showed high repeatability and good recovery yields in a short time. | nih.gov |
| Blueberry Wine Residues | Solvent: Choline chloride-based DES; Power: 300 W | The yield of anthocyanins increased significantly with ultrasound power up to 300 W. | nih.gov |
| Punica granatum var. Pleniflora | Solvent: Methanol; Power: 300 W; Time: 9 min | Increased ultrasound power and time led to higher anthocyanin content. | ijcce.ac.ir |
Following extraction, purification is necessary to isolate this compound from the crude extract. Macroporous adsorbent resins are widely used for this purpose. seplite.com These polymeric resins concentrate and separate organic substances based on principles of adsorption and molecular sieving. seplite.com
Amberlite XAD-7HP is a non-ionic, aliphatic acrylic polymer resin frequently used in the purification of plant extracts. dupont.comscribd.comvivaquainternational.com It is characterized by a macroporous structure, high surface area, and moderate polarity. vivaquainternational.comsigmaaldrich.com Due to its aliphatic nature, Amberlite XAD-7HP can effectively adsorb non-polar compounds from aqueous systems and, conversely, polar compounds from non-polar solvents. dupont.com This property makes it suitable for capturing polyphenols like this compound from aqueous extracts. The purification process involves loading the crude extract onto a column packed with the resin, where this compound and other phenolics are adsorbed. Unwanted polar compounds, such as sugars and organic acids, are washed away. researchgate.net The adsorbed anthocyanins are then recovered by eluting with a suitable solvent, such as ethanol or methanol. vivaquainternational.com This technique simplifies the purification process and is suitable for industrial-scale production. seplite.com
Spectroscopic and Chromatographic Characterization and Quantification
Once purified, this compound must be accurately identified and quantified. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis, often coupled with various detectors for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and analysis of anthocyanins, including this compound and its glycosides. sielc.comnih.govnih.govresearchgate.net The technique separates compounds based on their differential interactions with a stationary phase (typically a C18 column) and a mobile phase. researchgate.netsielc.com A gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol is commonly employed to achieve baseline separation of various anthocyanins within a single analytical run. researchgate.netmdpi.com
For the detection of anthocyanins post-separation, Diode Array Detection (DAD) or a simple UV-Vis detector is commonly used. Anthocyanins exhibit strong absorbance in the visible region of the electromagnetic spectrum, with a characteristic maximum absorbance (λmax) around 520 nm. sielc.commdpi.comresearchgate.net This wavelength is therefore typically used for their detection and quantification. researchgate.netnih.gov
HPLC-DAD methods are validated to ensure their reliability, with parameters such as selectivity, linearity, accuracy, precision, limits of detection (LODs), and limits of quantification (LOQs) being established. nih.gov For instance, a validated HPLC-DAD method for analyzing anthocyanins in Greek winegrape cultivars reported LOQs ranging from 0.20 mg/kg to 0.60 mg/kg and LODs between 0.06 mg/kg and 0.12 mg/kg, demonstrating the method's sensitivity. nih.gov The precision of such methods is often high, with relative standard deviations (RSD%) for within-day and between-day assays being lower than 6.2% and 8.5%, respectively. nih.gov
| Parameter | Value/Range | Significance |
|---|---|---|
| Linear Range | LOQ – 20 mg/kg | Ensures quantitative accuracy over a defined concentration range. |
| Coefficient of Determination (r²) | > 0.99 | Indicates excellent linearity of the calibration curve. |
| Limit of Detection (LOD) | 0.06 – 0.12 mg/kg | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.20 – 0.60 mg/kg | The lowest concentration of analyte that can be accurately quantified. |
| Within-Day Precision (RSD%) | < 6.2% | Demonstrates high repeatability of the method within a single day. |
| Between-Day Precision (RSD%) | < 8.5% | Shows the method's reproducibility over different days. |
Data adapted from a study on Greek winegrape cultivars. nih.gov
While HPLC-DAD is excellent for quantification, coupling HPLC with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides unequivocal structural identification. nih.govacs.org HPLC-MS/MS is a powerful tool for systematically identifying and characterizing anthocyanins in complex mixtures. acs.org
In this technique, compounds eluting from the HPLC column are ionized (commonly using Electrospray Ionization, ESI) and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion ([M]+). For this compound, the aglycone has a characteristic molecular ion at m/z 317. mdpi.comresearchgate.net Further fragmentation of this parent ion in the MS/MS detector generates a unique pattern of daughter ions, which serves as a structural fingerprint for the molecule. For example, this compound-3-glucoside shows a molecular ion at m/z 479 and a fragment ion at m/z 317, corresponding to the loss of the glucose moiety (162 Da). nih.govmdpi.com This detailed structural information allows for the tentative identification of various this compound conjugates, even when authentic standards are unavailable. acs.orgmdpi.com This highly sensitive and specific method is invaluable for profiling the complete anthocyanin composition of a sample and for the precise quantification of individual compounds like this compound. researchgate.netnih.govagriculturejournals.cz
Ultra-High-Performance Liquid Chromatography (UPLC)
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of this compound and its glycosides. By utilizing columns with smaller particle sizes (typically under 2 μm), UPLC achieves higher resolution, greater sensitivity, and substantially shorter analysis times. researchgate.net This methodology is widely employed for the separation and quantification of this compound in complex matrices such as fruit extracts. researchgate.net
The enhanced speed of UPLC is a key advantage; for instance, a method developed on a Waters ACQUITY UPLC System can separate six common anthocyanidins, including this compound, in just 2.1 minutes, a significant reduction from the 34 to 55 minutes required by previous HPLC methods. waters.com This rapid analysis is accomplished while maintaining baseline resolution of all compounds. UPLC systems are typically coupled with a photodiode array (PDA) detector for quantification, with detection limits for this compound reported to be as low as 0.09 mg/kg and quantification limits at 0.26 mg/kg. researchgate.net The technique demonstrates excellent linearity and precision, making it a robust tool for the routine analysis of this compound in various samples. researchgate.net For example, UPLC-UV analysis has been used to quantify this compound in rabbiteye blueberries, where it was found to be one of the most abundant anthocyanidins. mdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm) | |
| Detector | Photodiode Array (PDA) | researchgate.net |
| Total Run Time | As low as 2.1-8 minutes | researchgate.net |
| Limit of Detection (LOD) | 0.09 mg/kg | researchgate.net |
| Limit of Quantification (LOQ) | 0.26 mg/kg | researchgate.net |
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique used in the analysis of anthocyanins, including this compound. This method separates ions based on their electrophoretic mobility, which is dependent on the charge-to-size ratio of the analyte. youtube.comcreative-proteomics.com In CZE, a sample is introduced into a narrow fused-silica capillary filled with a conductive buffer solution. youtube.com When a high voltage is applied, ions migrate towards the electrode of opposite charge at different velocities, leading to separation. youtube.com
For anthocyanin analysis, CZE separations are often performed using a basic buffer, such as a 50 mM sodium tetraborate (B1243019) buffer at pH 8.4, sometimes with an organic modifier like methanol to improve resolution. nih.gov Detection is commonly carried out using UV-Vis absorbance, for instance at 599 nm for wine anthocyanins. nih.gov CZE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. creative-proteomics.com The technique has been successfully applied to determine anthocyanins in wine, demonstrating good linearity and reproducibility, with a limit of detection for malvidin-3-O-glucoside (a related anthocyanin) as low as 1 µg/ml. nih.gov The separation in CZE is influenced by the aglycone structure and the degree of glycosylation of the anthocyanin. tandfonline.com
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of this compound Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including this compound and its naturally occurring derivatives. tjnpr.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the complete chemical structure, including the core flavonoid skeleton, the nature and position of glycosidic linkages, and the identity of any acylating groups. nih.govanalis.com.my
1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons in the molecule. analis.com.my For this compound derivatives, ¹H NMR spectra reveal the substitution pattern on the aromatic rings through characteristic chemical shifts and coupling constants of the protons. researchgate.net
2D NMR experiments are crucial for assembling the complete molecular structure. tjnpr.org Techniques like Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range correlations between protons and carbons (typically over two to three bonds), which is essential for determining the connectivity between the aglycone, sugar moieties, and any acyl groups. analis.com.my These advanced NMR experiments provide unambiguous evidence for the precise structure of complex this compound derivatives. tjnpr.org
In Silico Modeling and Simulation Approaches
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the target or receptor, typically a protein). nih.govbiorxiv.org This method is instrumental in predicting the binding affinity and interaction patterns, providing insights into the potential biological activity of this compound. nih.gov
In recent research, molecular docking has been employed to investigate the interaction of this compound and its derivatives with various protein targets. For example, studies have explored the binding of this compound to proteins in the insulin/insulin-like growth factor signaling (IIS) pathway, such as Tsc2, to understand its potential anti-aging and insulin-sensitizing properties. nih.govresearchgate.net These simulations identify key binding interactions, including hydrogen bonds and hydrophobic interactions, between this compound and specific amino acid residues in the protein's active site. researchgate.net Other studies have virtually screened this compound derivatives against viral proteins, like the main protease (Mpro) of SARS-CoV-2, to identify potential inhibitors. researchgate.net The results of these docking studies are often expressed as a binding affinity or docking score (in kcal/mol), with more negative values indicating a stronger predicted interaction. nih.gov
| This compound Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| This compound | Tsc2 (Tuberous sclerosis 2) | -8.1 | Not specified | nih.gov |
| This compound 3-O-glucoside | SARS-CoV-2 Mpro | Not specified | Not specified | researchgate.net |
| This compound 3-O-(6''-p-coumaroyl-glucoside) | SARS-CoV-2 Mpro | Not specified | Glu166 | researchgate.net |
Density Functional Theory (DFT) for Thermodynamic and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org In the context of this compound research, DFT calculations are a powerful tool for determining a wide range of molecular properties, including optimized molecular geometry, vibrational frequencies, and various thermodynamic and electronic parameters. scirp.orgmdpi.com
DFT methods, such as those using the B3LYP hybrid functional, can predict thermodynamic properties like enthalpy, entropy, Gibbs free energy, and heat capacity. mdpi.com These calculations provide insights into the stability and reactivity of the this compound molecule. Furthermore, DFT is used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. researchgate.net DFT, particularly Time-Dependent DFT (TD-DFT), is also employed to simulate UV-Vis absorption spectra, which can be compared with experimental data to validate the computational model and understand the electronic transitions responsible for this compound's characteristic color. researchgate.net
Advanced In Vitro and In Vivo Model Systems for Biological Research
To investigate the biological activities of this compound, researchers utilize a range of advanced in vitro and in vivo models. These systems aim to simulate physiological conditions to better predict the compound's effects in a biological context.
Advanced in vitro models have moved beyond traditional two-dimensional (2D) cell cultures, which often fail to replicate the complex cellular interactions of living tissue. uu.nl Modern approaches include three-dimensional (3D) cell culture systems like spheroids and organoids. nih.govuni-tuebingen.de Spheroids are simple 3D aggregates of cells that can mimic the microenvironment of small tumors, while organoids are more complex, self-organizing structures that replicate the architecture and function of specific organs. uni-tuebingen.de These models are valuable for studying the effects of compounds like this compound on cellular processes in a more physiologically relevant context. nih.gov For instance, in vitro models are used to study how this compound and other anthocyanins can mitigate UV-induced oxidative stress and inflammation in skin cells. mdpi.com
Specific Cell Lines for Pathway and Mechanism Studies
In vitro studies using specific cell lines are fundamental for dissecting the cellular and molecular mechanisms of this compound. These models allow for controlled investigations into specific biological processes.
RAW264.7 Macrophages: This murine macrophage cell line has been utilized to investigate this compound's role in bone metabolism. Research has shown that this compound significantly inhibits osteoclastogenesis, the process of bone resorption by osteoclast cells. In RAW264.7 cells, this compound treatment led to the downregulation of key genes involved in osteoclast formation, including c-fos, Nfatc1, Mmp9, Ctsk, and Dc-stamp. kjpp.net Macrophages are key players in inflammatory processes, and cell lines like RAW264.7 are standard models for studying anti-inflammatory effects. researchgate.netmdpi.comresearchgate.netnih.govaging-us.com
MC3T3-E1 Osteoblasts: To understand its impact on bone formation, this compound has been studied in the pre-osteoblastic cell line MC3T3-E1. nih.gov These studies revealed that this compound stimulates osteoblastogenesis, the formation of new bone tissue. kjpp.net It was observed to enhance mineralized matrix formation and increase the expression of osteogenic genes such as Bmp2 and Osteocalcin (B1147995) (Ocn). kjpp.net Concurrently, this compound suppressed the expression of matrix metalloproteinases (Mmp13, Mmp2, and Mmp9) and the proteolytic activities of MMP13 and MMP9, suggesting a role in protecting the bone matrix. kjpp.net
H9c2 Cardiac Myofibroblasts: The H9c2 cell line, derived from embryonic rat ventricular tissue, serves as a valuable in vitro model for cardiovascular research. koreascience.krnih.gov While direct studies on this compound with this specific cell line are not detailed in the provided results, related anthocyanidins like peonidin (B1209262) have been shown to mitigate doxorubicin-induced oxidative injury in H9c2 cardiomyocytes, highlighting the potential cardioprotective activities of this class of compounds. mdpi.com These cells are used to study both cardiac and skeletal muscle differentiation and are instrumental in investigating the cellular responses to stresses like high glucose and palmitic acid.
Table 1: Effects of this compound on Specific Cell Lines
| Cell Line | Model For | Key Findings Related to this compound |
|---|---|---|
| RAW264.7 Macrophages | Osteoclastogenesis, Inflammation | Inhibited osteoclast formation; Downregulated osteoclastogenic marker genes (c-fos, Nfatc1, Mmp9, etc.). kjpp.net |
| MC3T3-E1 Osteoblasts | Osteoblastogenesis, Bone Formation | Stimulated mineralized matrix formation; Upregulated osteogenic genes (Bmp2, Ocn); Suppressed matrix metalloproteinases. kjpp.net |
| H9c2 Cardiac Myofibroblasts | Cardioprotection, Myogenesis | While specific this compound studies are not detailed, this line is a key model for studying the cardiac effects of related compounds. mdpi.com |
Rodent Models for Investigating Disease Pathophysiology
Rodent models are crucial for studying the systemic effects of this compound in the context of complex diseases, bridging the gap between in vitro findings and potential therapeutic applications.
D-galactose-induced Aging Mice: This model mimics the natural aging process by inducing systemic oxidative stress and metabolic abnormalities. Research using a primary anthocyanin from Lycium ruthenicum Murr., identified as a this compound derivative, demonstrated significant protective effects against D-galactose-induced aging. In this model, the this compound compound ameliorated cognitive decline, improved learning and memory, and restored the function and quantity of hippocampal synapses. Biochemically, it enhanced the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) while reducing markers of oxidative damage and inflammation, such as malondialdehyde (MDA) and nuclear factor-kappa B (NF-κB). It also alleviated liver and kidney damage associated with the aging model.
sRANKL-induced Osteopenia Mice: To investigate this compound's bone-protective effects in vivo, a model of osteopenia induced by the soluble receptor activator of nuclear factor-kappa B ligand (sRANKL) was used. kjpp.net Daily oral administration of this compound to these mice resulted in significant improvements in bone health. kjpp.net Micro-CT and bone histomorphometry analyses revealed that this compound increased bone volume, trabecular thickness, and trabecular number. kjpp.net It also enhanced parameters of bone formation, such as osteoid volume and osteoblast numbers, while decreasing markers of bone resorption, including the eroded surface and osteoclast numbers. kjpp.net These findings corroborate the in vitro results, suggesting this compound promotes bone anabolism and suppresses bone resorption to improve bone loss. kjpp.net
TNBS-induced Colitis: The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model is a widely used animal model that reproduces features of human inflammatory bowel disease (IBD), particularly Crohn's disease. This model is characterized by a Th1/17 cell-mediated immune response leading to transmural inflammation. While this model is established for testing anti-inflammatory agents, including other flavonoids, specific studies investigating the effects of this compound in TNBS-induced colitis are not available in the provided search results. kjpp.net
Table 2: this compound Research in Rodent Models
| Rodent Model | Disease Pathophysiology | Key Research Findings |
|---|---|---|
| D-galactose-induced Aging | Accelerated aging, oxidative stress, cognitive decline | This compound derivative ameliorated cognitive deficits, reduced oxidative stress, suppressed inflammation, and protected against liver and kidney damage. |
| sRANKL-induced Osteopenia | Bone loss, osteoporosis | this compound increased bone volume and trabecular thickness, stimulated bone formation markers, and suppressed bone resorption markers. kjpp.net |
Yeast (Saccharomyces cerevisiae) as a Eukaryotic Model for Molecular Mechanism Elucidation
The budding yeast Saccharomyces cerevisiae is a powerful and genetically tractable eukaryotic model organism used to uncover conserved molecular mechanisms. Its use in this compound research has provided insights into the compound's mode of action at a fundamental level. Studies have shown that this compound 3-glucoside can significantly improve the growth rate of S. cerevisiae. This effect is dependent on the stress-responsive transcription factors Msn2 and Msn4, indicating that this compound exerts its biological activity by activating specific stress response pathways that are conserved between yeast and higher eukaryotes. This model is valuable for dissecting signaling pathways and identifying genetic determinants of a compound's activity.
Nematode Models for Longevity and Mobility Studies
The nematode Caenorhabditis elegans is a well-established model for studying aging, longevity, and mobility due to its short lifespan and well-characterized genetics. Research on a this compound glycoside has demonstrated its significant life-extending properties in this model. The compound was found to extend the average lifespan of C. elegans by 19.50%. Beyond longevity, it also improved healthspan, as evidenced by increased motility and a reduction in the accumulation of lipofuscin, an age-related pigment. Mechanistically, these effects are linked to the activation of DAF-16, a key transcription factor in the insulin/IGF-1 signaling pathway that plays a crucial role in regulating lifespan and stress resistance.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside |
| D-galactose |
| Superoxide dismutase (SOD) |
| Glutathione (GSH) |
| Malondialdehyde (MDA) |
| Nuclear factor-kappa B (NF-κB) |
| Receptor activator of nuclear factor-kappa B ligand (RANKL) |
| This compound 3-glucoside |
| Doxorubicin |
| Peonidin |
| 2,4,6-trinitrobenzene sulfonic acid (TNBS) |
| Lipofuscin |
| Osteocalcin |
| Delphinidin (B77816) |
| Malvidin (B83408) |
| Cyanidin (B77932) |
| Pelargonidin |
Metabolic and Genetic Engineering for Petunidin Production and Application
Strategies for Enhancing Petunidin Accumulation in Plants
Enhancing the synthesis and accumulation of this compound in plants can be achieved by directly targeting the core machinery of the anthocyanin pathway. This involves either boosting the activity of enzymes responsible for its production or activating the transcription factors that control the entire pathway.
The rate of anthocyanin production is often limited by the expression levels of key structural genes in the biosynthetic pathway. Two of the most critical enzymes are Chalcone (B49325) Synthase (CHS) and Dihydroflavonol 4-reductase (DFR). CHS catalyzes one of the initial committed steps in flavonoid biosynthesis, while DFR is a crucial enzyme in a downstream branch leading to anthocyanin production. nih.govmdpi.com
Overexpressing the genes encoding these enzymes has been shown to significantly increase the accumulation of flavonoids and anthocyanins. For example, in Petunia hybrida, overexpressing the PhCHS5 gene resulted in flowers with a deeper color and a corresponding increase in total anthocyanin content. mdpi.com Similarly, the overexpression of a CHS gene from spine grape (Vitis davidii) in a grape cell line led to a 60% increase in total anthocyanin content, reaching 11 mg/g. nih.gov This strategy also enhanced the expression of other downstream genes in the pathway, demonstrating a coordinated upregulation of biosynthesis. nih.gov
The DFR enzyme acts at a branch point and its substrate specificity can influence the type of anthocyanin produced. nih.govnih.gov Overexpression of DFR genes has been consistently linked to higher flavonoid and anthocyanin accumulation, which can also enhance a plant's resistance to biotic and abiotic stresses. frontiersin.orgmdpi.com In blueberry, transient overexpression of the VcDFR11 gene not only promoted anthocyanin accumulation but also upregulated the expression of subsequent genes in the pathway, such as anthocyanidin synthase (ANS). mdpi.com These studies underscore that increasing the expression of pivotal enzymes like CHS and DFR is a viable and effective strategy for boosting the production of anthocyanins, including this compound.
| Plant Species | Overexpressed Gene | Observed Outcome | Reference |
|---|---|---|---|
| Petunia hybrida | PhCHS5 | Deeper flower color and higher anthocyanin content. | mdpi.com |
| Vitis davidii (Spine Grape) Cells | VdCHS2 | 60% increase in total anthocyanin content. | nih.gov |
| Camellia oleifera | CoDFR | 3.89 to 4.24-fold increase in flavonoid content. | frontiersin.org |
| Vaccinium corymbosum (Blueberry) | VcDFR11 | Significant promotion of anthocyanin accumulation. | mdpi.com |
The entire anthocyanin biosynthesis pathway is coordinately regulated by a set of transcription factors, primarily forming the MYB-bHLH-WD40 (MBW) complex. nih.govfrontiersin.org The R2R3-MYB and basic helix-loop-helix (bHLH) proteins are key components that determine the spatial and temporal activation of the structural genes. frontiersin.orgnih.gov By manipulating these "master switch" genes, it is possible to activate the anthocyanin pathway in tissues where it is normally silent.
The maize transcription factors Colorless1 (C1), an R2R3-MYB protein, and R2 (a member of the R/B family of bHLH proteins) are classic examples. nih.govmdpi.com The C1 protein is essential for activating genes in the pathway, but its regulatory function is dependent on its interaction with a bHLH cofactor like R. mdpi.comnih.gov The expression of both C1 and R is required to trigger the production of anthocyanins in maize aleurone. nih.gov
This regulatory system has been successfully transferred to other plants to induce anthocyanin production. For instance, co-expression of the maize C1 and R genes in other species can activate the endogenous anthocyanin structural genes, leading to pigmentation. nih.gov Research has shown that introducing these two transcription factor genes into maize using a multigene expression system successfully activated the anthocyanin biosynthesis pathway. nih.govoup.com This approach demonstrates that manipulating regulatory genes is a powerful strategy for metabolic engineering, capable of turning on an entire metabolic pathway to produce valuable compounds like this compound in a targeted manner. nih.govnih.gov
Engineering Novel this compound-Rich Plant Varieties
Beyond enhancing existing pathways, genetic engineering provides tools to create novel plant varieties with specifically tailored traits. Techniques like RNA interference and CRISPR/Cas9 gene editing allow for precise modifications to the plant genome, enabling the development of this compound-rich crops.
RNA interference (RNAi) is a gene-silencing mechanism that can be harnessed to down-regulate the expression of specific genes. mdpi.comnih.gov In the context of this compound production, RNAi can be used to block competing metabolic pathways or to prevent the modification of desired anthocyanins into other compounds. This is achieved by introducing a construct that produces a double-stranded RNA (dsRNA) molecule corresponding to the target gene. nih.gov The cell's machinery processes this dsRNA into small interfering RNAs (siRNAs), which guide the degradation of the target gene's messenger RNA (mRNA), effectively silencing it. mdpi.comnih.gov
The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for precise and targeted modifications to an organism's DNA. escholarship.orgfrontiersin.org This technology can be used to create small insertions or deletions (indels) that disrupt gene function, effectively knocking out a gene. researchgate.netnih.gov In the context of this compound biosynthesis, CRISPR/Cas9 can be used to permanently disable genes that act as negative regulators of the anthocyanin pathway or enzymes that divert precursors to other competing pathways.
Research has demonstrated that knocking out repressor-type R2R3-MYB transcription factors can lead to a significant increase in anthocyanin accumulation. nih.gov For instance, creating loss-of-function mutants of such repressor genes using CRISPR/Cas9 resulted in plants with high anthocyanin content. nih.gov In Tartary buckwheat, the targeted knockout of FtMYB45, a transcriptional repressor, using a CRISPR/Cas9 system led to an increase in flavonoid content. frontiersin.org Furthermore, the anthocyanin pathway itself can be repurposed as a visible marker to aid the gene-editing process. By linking the CRISPR/Cas9 machinery to genes that activate anthocyanin production, researchers can easily identify successfully transformed cells and tissues by their purple color, streamlining the selection of edited plants. nih.govescholarship.org This powerful technology offers a direct and efficient route to modify plant genomes for enhanced accumulation of specific compounds like this compound. nih.govconsensus.app
For applications in nutrition and biotechnology, it is often desirable to confine the production of specific compounds to a particular plant tissue, such as the seed. google.comgoogle.com Seed-specific promoters are genetic elements that drive gene expression only in seed tissues. google.com Bidirectional promoters are a special class of promoters capable of initiating transcription in two opposite directions, thereby controlling the expression of two different genes simultaneously. oup.comnih.gov
Impact of Engineering on Plant Phenotypes and Stress Responses
Metabolic and genetic engineering to modulate the biosynthesis of this compound, an anthocyanidin pigment, has profound effects on plant phenotypes and their ability to respond to environmental challenges. By manipulating the expression of key genes in the flavonoid biosynthetic pathway, researchers can alter the accumulation of this compound and its derivatives, leading to significant changes in plant color and enhancing tolerance to various stresses. dpi.qld.gov.aumagtech.org.cn
Altered Plant Phenotypes
The most visible impact of engineering this compound levels is the modification of flower and fruit color. researchgate.net this compound contributes to purple, violet, and blue hues in plant tissues. biotecharticles.com Genetic strategies often involve the suppression or overexpression of genes encoding enzymes such as Dihydroflavonol 4-reductase (DFR) and Flavonoid 3',5'-hydroxylase (F3'5'H), which are critical for determining the type of anthocyanidin produced. dpi.qld.gov.aunih.gov
For instance, in Petunia hybrida, which naturally produces delphinidin-based anthocyanins like this compound and malvidin (B83408), down-regulating the F3'5'H gene can shift the biosynthetic pathway away from these compounds. dpi.qld.gov.au This redirection leads to the accumulation of cyanidin-based anthocyanins, resulting in a dramatic color change from violet to red. dpi.qld.gov.au Conversely, introducing and expressing the F3'5'H gene in species that lack it, such as certain varieties of rose, can lead to the novel production of delphinidin (B77816) and its derivatives, including this compound, creating previously unattainable blue and violet flower colors. researchgate.net
Research in petunia has demonstrated that antisense suppression of specific flavonoid pathway genes can alter the pigment profile significantly. In one study, targeting a gene involved in the methylation of anthocyanins led to a distinct change in the pigment composition, with reduced levels of malvidin and consequently higher relative levels of this compound, which altered the flower's hue. nottingham.ac.uk
| Genetic Modification | Target Gene | Plant Species | Effect on Anthocyanidin Profile | Resulting Phenotype | Reference |
|---|---|---|---|---|---|
| Down-regulation (RNAi) | Flavonoid 3',5'-hydroxylase (F3'5'H) | Petunia hybrida 'Surfinia Purple' | Decreased delphinidin, this compound, and malvidin; Increased cyanidin (B77932) and peonidin (B1209262). | Flower color changed from violet to red. | dpi.qld.gov.au |
| Antisense Suppression | Methyltransferase Gene | Petunia hybrida | Reduced malvidin levels, leading to a relative increase in this compound. | Altered flower hue (e.g., from purple to paler shades or different tones). | nottingham.ac.uk |
| Overexpression | Pansy F3'5'H | Chrysanthemum | Novel accumulation of delphinidin-based anthocyanins. | Production of novel bluer-colored flowers. | researchgate.net |
Enhanced Stress Responses
Beyond aesthetics, the accumulation of this compound and other anthocyanins plays a crucial role in protecting plants against a range of biotic and abiotic stresses. magtech.org.cnnih.gov These compounds are powerful antioxidants that can scavenge reactive oxygen species (ROS), which are damaging molecules produced in excess when a plant is under stress. researchgate.netnih.govmdpi.com
Abiotic Stress: Genetic engineering that leads to an upregulation of anthocyanin biosynthesis often results in plants with enhanced tolerance to environmental challenges such as drought, salinity, and low temperatures. magtech.org.cnresearchgate.net The accumulation of these pigments in plant tissues helps maintain cellular homeostasis and protects photosynthetic machinery from oxidative damage. nih.govcabidigitallibrary.org
Biotic Stress: There is also evidence that anthocyanins contribute to a plant's defense against pathogens and herbivores. nih.gov The accumulation of these compounds in leaves and other tissues can deter feeding by insects and inhibit the growth of fungal and bacterial pathogens. nih.gov Engineering plants for higher anthocyanin content, which can include this compound, is therefore being explored as a strategy to develop crops with increased resistance to certain diseases. nih.govresearchgate.net
| Engineered Gene/Factor | Plant Species | Observed Effect | Associated Stress Tolerance | Reference |
|---|---|---|---|---|
| Overexpression of Snapdragon Delila (Del) gene | Tobacco | Enhanced anthocyanin accumulation. | Increased tolerance to high light and osmotic stress. | magtech.org.cn |
| Overexpression of PAP1 | Arabidopsis thaliana | Increased anthocyanin levels. | Enhanced salt tolerance upon sucrose (B13894) treatment. | magtech.org.cn |
| Expression of AtDFR gene | Brassica napus | Increased anthocyanin accumulation and reduced ROS production. | Enhanced tolerance to salt and mannitol-induced osmotic stress. | nih.gov |
| Overexpression of maize Lc gene | Apple | Altered growth habit and increased anthocyanin. | Increased resistance to apple scab and fire blight. | magtech.org.cn |
Interactions of Petunidin with Biological Systems and Other Compounds
Metal Chelation and Complex Formation
Anthocyanin derivatives, such as those of petunidin, are recognized for their capacity to chelate metal ions researchgate.netnih.gov. This interaction primarily involves the hydroxyl groups located on the B-ring of the anthocyanidin structure nih.gov. While the chelation of metals by anthocyanins possessing catechol (cyanidin) or pyrogallol (B1678534) (delphinidin) moieties on the B-ring is well-established, particularly in acidic environments, the interaction between this compound, an O-methylated anthocyanidin, and metals across a broad pH spectrum has also been a subject of investigation dntb.gov.uaresearchgate.net.
Influence on Color Stability and Spectroscopic Properties
The chelation of metal ions significantly impacts both the color and stability of this compound derivatives dntb.gov.uaresearchgate.netmdpi.com. Studies have demonstrated that this compound derivatives can form chelates with metal ions like Al³⁺ and Fe³⁺, especially under neutral and alkaline pH conditions researchgate.netmdpi.com. This complex formation leads to notable bathochromic shifts (shifts towards longer wavelengths) and hyperchromic shifts (increases in absorbance intensity) in their light absorption spectra mdpi.com.
For example, even at low concentrations, metal ions such as Al³⁺ and Fe³⁺ can induce bathochromic shifts of up to approximately 80 nm at alkaline pH, resulting in the appearance of vivid blue hues dntb.gov.uaresearchgate.netmdpi.com. Specifically, Fe³⁺ has been observed to cause a more pronounced bathochromic shift compared to Al³⁺, leading to green coloration at pH values between 8 and 9 dntb.gov.uaresearchgate.netmdpi.com. The extent of these effects is contingent upon the specific metal ion involved, the pH level, and the concentration of the metal ion mdpi.com.
Generally, the presence of metal ions enhances the color stability and extends the half-life of this compound derivatives in a concentration-dependent manner, with this effect being particularly noticeable at pH 8 dntb.gov.uaresearchgate.netmdpi.com. Research indicates that at pH 8, the half-life of this compound derivatives increases with rising concentrations of both Al³⁺ and Fe³⁺ mdpi.com. However, at certain pH levels, an excess of Fe³⁺ can potentially reduce the half-life, likely due to its redox properties mdpi.com.
The capacity of this compound derivatives to form metal chelates that exhibit a range of colors and improved stability suggests their potential utility as natural colorants effective across a wide range of pH conditions dntb.gov.uaresearchgate.netmdpi.com.
Implications for Bioactivity and Co-pigmentation
Metal complexation is recognized as a form of co-pigmentation, a phenomenon where anthocyanins interact with other compounds (co-pigments) to intensify and stabilize their color mdpi.comnih.govresearchgate.net. Co-pigmentation can occur intermolecularly, involving anthocyanins and other molecules that are colorless or lightly colored, or intramolecularly, within the structure of a single acylated anthocyanin molecule nih.govresearchgate.net. Metal complexation is categorized as intermolecular co-pigmentation researchgate.net.
The interaction between anthocyanins and co-pigments, including metal ions, leads to a hyperchromic effect and a bathochromic shift in their absorption spectra nih.govresearchgate.net. This means the resulting co-pigmented complex absorbs light at a longer wavelength and with greater intensity compared to the anthocyanin alone nih.govresearchgate.net. This enhancement in color expression and stability is vital for the visual characteristics of plants and for the application of anthocyanins as natural food colorants mdpi.comresearchgate.netmdpi.comresearchgate.net.
While the provided information primarily focuses on the impact of metal chelation and co-pigmentation on the color and stability of this compound, the known bioactivities of anthocyanins suggest broader implications. Anthocyanins are recognized for various biological effects, including antioxidant and anti-inflammatory properties mdpi.comresearchgate.netconicet.gov.ar. The formation of complexes with metals or other co-pigments could potentially influence the absorption, metabolism, and ultimately the biological activity of this compound. However, the search results did not provide extensive detailed research specifically on how metal chelation directly affects the bioactivity of this compound beyond its influence on color stability.
Interactions with Endogenous Cellular Signaling Pathways
Evidence suggests that anthocyanidins, including this compound, are capable of interacting with endogenous cellular signaling pathways nih.govnih.govoup.com. Studies have explored the effects of this compound and related anthocyanidins on various pathways, particularly in the context of their potential health benefits.
For instance, this compound has been shown to exhibit synergistic antioxidant effects when combined with other compounds like lycopene (B16060) in cellular models, contributing to the maintenance of cellular redox homeostasis nih.gov. This effect has been associated with the activation of the Nrf2 signaling pathway, a key regulator of antioxidant responses within cells nih.gov. Treatment with this compound and lycopene significantly increased the expression of genes targeted by the Nrf2 pathway, such as NQO1 and HO-1 nih.gov. The observed synergism between this compound and lycopene may arise from their combined actions on different target genes within the Nrf2 pathway nih.gov. Furthermore, these compounds significantly enhanced the phosphorylation of Akt, a protein central to numerous cellular signaling cascades nih.gov.
Studies on structurally similar anthocyanidins, such as delphinidin (B77816), have indicated interactions with signaling pathways including PI3K/AKT and ERK1/2 MAPK, influencing processes like cell proliferation and apoptosis nih.govspandidos-publications.com. Although these studies specifically focused on delphinidin, the structural similarities among anthocyanidins imply that this compound may exhibit similar interactions. Delphinidin, for example, has been shown to inhibit TPA-induced AP-1 transcriptional activity and cell transformation in certain cell lines by blocking the ERK and JNK signaling cascades nih.gov.
In studies using yeast models, the biological activity of wine anthocyanins, including this compound 3-glucoside, has been demonstrated to be mediated through stress-responsive regulators like Msn2 and Msn4 oup.com. This indicates that this compound derivatives can influence cellular responses to stress via specific signaling pathways oup.com.
The interaction of this compound with cellular signaling pathways, such as the Nrf2 pathway, underscores its potential role in modulating cellular defense mechanisms and responses to oxidative stress nih.gov.
Research into Epigenetic Modulation by this compound
Epigenetic modifications, including DNA methylation and alterations to histones, are critical regulators of gene expression mdpi.comnih.govfrontiersin.orgmdpi.com. Research is increasingly focusing on the potential of dietary compounds, such as flavonoids and anthocyanidins, to influence these epigenetic mechanisms nih.govmdpi.commdpi.comnih.gov.
Influence on DNA Methylation Status
DNA methylation typically involves the addition of a methyl group to a cytosine base, frequently within CpG dinucleotides, and is generally linked to the silencing of genes mdpi.comnih.govfrontiersin.orgmdpi.com. Abnormal patterns of DNA methylation are associated with various diseases, including cancer nih.govmdpi.com.
While there is general information regarding the capacity of flavonoids and anthocyanins to act as epigenetic modulators, specific detailed research focusing exclusively on this compound's direct impact on DNA methylation status is less prominent in the provided search results compared to studies on other flavonoids or anthocyanidins like delphinidin or EGCG nih.govmdpi.comnih.gov. Nevertheless, the broader class of anthocyanidins is being investigated for their potential to modify the activity of DNA methyltransferases (DNMTs), which could consequently lead to changes in DNA methylation patterns and affect gene expression mdpi.com.
It is also noteworthy that methylation processes are involved in the biosynthesis of anthocyanins themselves, with this compound being formed through the methylation of cyanidin (B77932) mdpi.com. This highlights the intrinsic link between methylation and the formation of this compound in plants.
Future Directions and Identified Research Gaps
Elucidation of Underexplored Bioactivity Mechanisms in Diverse Models
While the antioxidant capacity of petunidin is well-documented, its precise molecular mechanisms of action in various biological systems remain partially understood. mdpi.comresearchgate.net Future research must move beyond simple antioxidant assays to explore its nuanced roles in cellular signaling and metabolic pathways across a range of models.
Current research has provided glimpses into these mechanisms. For instance, studies have shown that this compound can inhibit osteoclastogenesis, suggesting a potential role in bone health. nih.gov In a mouse model of osteopenia, oral administration of this compound was found to increase bone volume and the number of osteoblasts (bone-forming cells) while decreasing the number of osteoclasts (cells that break down bone tissue). nih.gov This suggests this compound may be a promising natural agent for improving conditions related to bone loss. nih.gov
In other models, such as the yeast Saccharomyces cerevisiae, this compound 3-glucoside has been shown to improve the growth rate under oxidative stress, indicating its protective effects are mediated through specific stress-responsive regulators. researchgate.net Furthermore, in a model of aging mice, a this compound derivative significantly ameliorated cognitive decline and enhanced learning and memory, potentially by attenuating neuroinflammation and oxidative stress. nih.gov Research on the probiotic Lactobacillus plantarum demonstrated that a this compound-based anthocyanin could relieve oxygen stress by positively regulating the thioredoxin system, which is crucial for cellular redox homeostasis. nih.gov
These findings highlight the necessity of employing diverse models—from microbial and yeast systems to animal models of specific diseases like osteoporosis and neurodegeneration—to uncover the full spectrum of this compound's bioactivity. researchgate.netnih.govresearchgate.net Gaps remain in understanding how this compound interacts with specific cellular targets, such as kinases, proteases, and nuclear receptors, and how it modulates complex signaling cascades like the Nrf2 antioxidant response pathway. nih.gov
| Research Model | Observed Effect of this compound | Potential Mechanism | Reference |
| RAW264.7 cells (Osteoclast precursor) | Inhibition of osteoclastogenesis | Downregulation of c-fos, Nfatc1, Mmp9, Ctsk, and Dc-stamp mRNA | nih.gov |
| MC3T3-E1 cells (Osteoblast precursor) | Stimulation of mineralized matrix formation | Increased gene expression of Bmp2 and Ocn; suppressed Mmp13, Mmp2, and Mmp9 | nih.gov |
| Saccharomyces cerevisiae (Yeast) | Improved growth rate under oxidative stress | Activation of Yap1 and Msn2 stress-responsive regulators | researchgate.net |
| Lactobacillus plantarum ST-III (Bacteria) | Relief from oxygen stress | Positive transcriptional regulation on the thioredoxin system | nih.gov |
| D-galactose-induced aging mice | Amelioration of cognitive decline | Attenuation of neuroinflammation and oxidative stress | nih.gov |
Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
To achieve a deeper understanding of this compound's biological effects, the application of advanced "omics" technologies is essential. nih.gov Metabolomics and proteomics, in particular, offer powerful tools to move beyond single-endpoint measurements and capture a holistic view of cellular responses to this compound. mdpi.com
Metabolomics, the large-scale study of small molecules (metabolites), can be used to create detailed profiles of anthocyanins, including this compound and its derivatives, in various natural sources like napier grass and faba bean flowers. mdpi.comnih.govresearchgate.net This is crucial for identifying and quantifying the specific forms of this compound present, which is a prerequisite for mechanistic studies. mdpi.com Untargeted metabolomics can also reveal how this compound alters the broader metabolic landscape of a cell or organism, providing clues about the pathways it influences. mdpi.comnih.gov
Proteomics, the study of the entire set of proteins, can identify the specific proteins whose expression or activity is altered by this compound treatment. mdpi.com For example, a proteomics study on Lactobacillus plantarum under oxygen stress could reveal the specific proteins within the thioredoxin system that are upregulated by this compound. nih.gov This approach provides direct evidence of the molecular targets and pathways affected by the compound. beilstein-journals.org The integration of proteomics with transcriptomics (studying gene expression) can further clarify whether these changes occur at the transcriptional or post-transcriptional level. nih.gov
Currently, the application of these advanced omics technologies in this compound-specific research is still in its early stages. nih.gov There is a significant research gap in using these high-throughput methods to systematically map the dose- and time-dependent cellular responses to this compound in various human cell models relevant to chronic diseases.
Development of Integrated Systems Biology Approaches for Comprehensive Understanding
Single-omics studies, while informative, often fail to capture the full complexity of biological regulation. nih.gov A future imperative in this compound research is the development of integrated systems biology approaches. isbscience.org Systems biology aims to understand the larger picture by integrating diverse datasets from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive predictive models of biological systems. nih.govnih.gov
By combining multi-omics data, researchers can build network models that illustrate the complex interplay between genes, proteins, and metabolites following this compound exposure. nih.gov For example, integrating transcriptomic and proteomic data could reveal how this compound-induced changes in gene expression translate into functional changes in protein networks. nih.gov Adding metabolomic data could then link these changes to alterations in metabolic pathways, providing a multi-layered, comprehensive view of this compound's mechanism of action. mdpi.com
This integrative approach can help generate new, data-driven hypotheses about this compound's effects that can be tested experimentally. nih.gov It allows for the identification of key regulatory hubs and pathways that might be missed by more traditional, reductionist approaches. frontiersin.orgresearchgate.net Currently, there is a lack of studies that apply such an integrated systems biology framework specifically to understand the bioactivity of this compound, representing a major research gap and a significant opportunity for future investigation.
Challenges and Opportunities in Translational Research of this compound Bioactivity
Translating promising in vitro and in vivo findings into tangible human health benefits presents several challenges and opportunities. A major hurdle for many polyphenols, including this compound, is their bioavailability and metabolism. researchgate.net The form and concentration of this compound that reaches target tissues in the human body can be very different from what is used in laboratory experiments, which complicates the translation of in vitro results. mdpi.com
Challenges include:
Bioavailability and Metabolism: Understanding how this compound is absorbed, metabolized, and distributed in the body is critical. The bioactivity may be due to its metabolites rather than the parent compound itself. mdpi.com
Lack of Clinical Trials: There is a need for more well-designed, long-term clinical trials to validate the health benefits suggested by preclinical studies. researchgate.net
Dose-Response Relationships: Establishing effective, non-toxic concentrations in humans is a complex task that requires careful study.
Despite these challenges, significant opportunities exist. The potent antioxidant and anti-inflammatory properties of this compound suggest its potential application in the prevention and management of chronic diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and certain cancers. nih.govresearchgate.net Its demonstrated effects on bone metabolism open up possibilities for its use as a nutraceutical agent to support bone health. nih.gov The synergistic effects observed when this compound is combined with other phytochemicals, such as lycopene (B16060), suggest that its efficacy could be enhanced in complex food matrices or combination therapies. researchgate.net
Innovations in Sustainable Production and Targeted Engineering for Specific Research Outcomes
The limited availability of pure this compound from natural sources poses a challenge for extensive research and potential commercialization. The extraction and purification of specific anthocyanins can be difficult and costly. nih.gov This has spurred research into innovative and sustainable production methods.
One promising avenue is the development of optimized chemical synthesis routes. nih.govresearchgate.net Simplifying synthesis strategies and improving yields can provide a reliable and scalable source of this compound and its glucosides for research purposes. nih.gov Another key area is the use of innovative, "green" extraction technologies to recover anthocyanins from agri-food by-products, such as fruit peels and pomace. mdpi.com Techniques like pulsed electric field, microwave-assisted, and ultrasound-assisted extraction are being explored to enhance extraction yields while minimizing environmental impact and preserving the stability of the compounds. mdpi.com
Furthermore, biotechnological approaches offer exciting possibilities for targeted engineering. This could involve:
Metabolic Engineering: Modifying the biosynthetic pathways in microorganisms or plants to overproduce this compound or create novel derivatives with enhanced stability or specific bioactivities.
Enzymatic Synthesis: Using enzymes to glycosylate this compound, potentially improving its stability and bioavailability.
These innovations in sustainable production and targeted engineering are crucial for overcoming supply limitations, reducing costs, and providing researchers with the specific, high-purity compounds needed to rigorously investigate the future directions outlined above. wiley.comresearchgate.net
Q & A
Q. What analytical methods are most reliable for quantifying Petunidin in plant extracts, and how do their sensitivities compare?
this compound is commonly quantified using HPLC-DAD or LC-MS/MS. HPLC with diode array detection (DAD) is cost-effective for routine analysis but may lack specificity in complex matrices. LC-MS/MS offers higher sensitivity (detection limits <1 ng/mL) and specificity, especially when distinguishing this compound from structurally similar anthocyanidins like Malvidin. Validation should include spike-recovery tests and calibration with certified standards .
Q. What experimental controls are essential when assessing this compound’s antioxidant activity in vitro?
Include positive controls (e.g., ascorbic acid or Trolox) to benchmark activity, solvent controls to rule out matrix effects, and negative controls (e.g., heat-denatured this compound) to confirm stability. Use standardized assays like DPPH or ORAC, and report IC50 values with triplicate measurements to address variability .
Q. How can researchers minimize degradation of this compound during extraction and storage?
Acidified methanol (0.1% HCl) at 4°C reduces hydrolysis. For long-term storage, lyophilize samples and store at -80°C under nitrogen to prevent oxidation. Monitor degradation via UV-Vis spectral shifts (λmax ~520 nm) over time .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects, and how can conflicting in vitro vs. in vivo data be reconciled?
this compound inhibits NF-κB and MAPK pathways by suppressing phosphorylation of IκBα and ERK1/2, as shown in macrophage models. Discrepancies between in vitro and in vivo outcomes often arise from bioavailability limitations. Use pharmacokinetic models (e.g., compartmental analysis) to correlate dose-dependent plasma levels with tissue-specific effects .
Q. How do glycosylation patterns influence this compound’s bioavailability and metabolic fate?
3-O-glucosides exhibit higher intestinal absorption than aglycones due to SGLT1-mediated uptake. Advanced studies employ Caco-2 cell monolayers or in situ intestinal perfusion models paired with LC-MS/MS to track metabolites like this compound-glucuronide. Compare AUC values from pharmacokinetic curves to assess bioavailability .
Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with other polyphenols?
Use factorial designs (e.g., 2×2 matrices) to test combinations (e.g., this compound + Quercetin). Measure synergy via combination index (CI) calculated from dose-response curves. Isobolographic analysis or Chou-Talalay methods are recommended .
Data Interpretation & Reproducibility
Q. How should researchers address contradictions in this compound’s reported bioactivity across studies?
Discrepancies may stem from differences in cell lines (e.g., primary vs. immortalized), this compound purity (>95% by HPLC), or assay conditions (e.g., serum-containing media). Perform sensitivity analyses and report raw data in supplementary materials to enable cross-study comparisons .
Q. What criteria validate this compound’s identity in novel plant sources?
Confirm identity via:
- HRMS (high-resolution mass spectrometry) matching theoretical m/z (317.0661 for [M+H]+).
- NMR (1H and 13C) comparison to reference spectra.
- Retention time alignment with authenticated standards in HPLC .
Future Directions
Q. What gaps exist in understanding this compound’s epigenetic modulation, and how can they be addressed?
Limited data exist on this compound’s effects on DNA methylation or histone acetylation. Propose ChIP-seq or MeDIP-seq studies in relevant disease models (e.g., cancer cells) to map epigenetic changes. Pair with CRISPR-Cas9 knockout models to validate target pathways .
Q. How can computational models improve this compound’s drug-likeness predictions?
Use QSAR (quantitative structure-activity relationship) models to predict absorption and toxicity. Molecular docking against targets like COX-2 or AMPK can prioritize in vitro testing. Validate predictions with ADMET assays (e.g., hepatic microsome stability) .
Tables
Table 1. Key Analytical Parameters for this compound Quantification
| Method | LOD (ng/mL) | LOQ (ng/mL) | Matrix Applicability | Key Reference |
|---|---|---|---|---|
| HPLC-DAD | 50 | 150 | Fruit extracts | |
| LC-MS/MS | 0.5 | 1.5 | Plasma, tissue homogenates | |
| NMR | N/A | N/A | Purified compounds |
Table 2. Common Pitfalls in this compound Research and Mitigation Strategies
| Pitfall | Mitigation Strategy |
|---|---|
| Oxidative degradation | Use argon blankets during extraction |
| Low in vivo bioavailability | Employ nanoencapsulation (e.g., liposomes) |
| Metabolite misidentification | Apply isotopic labeling + tandem MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
